2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a quinoline core with a hydroxyphenyl group at the 2-position, a methyl group at the 8-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxybenzaldehyde with 8-methylquinoline-4-carboxylic acid under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the quinoline ring system. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the quinoline core can intercalate into DNA, disrupting its function. Additionally, the compound’s antioxidant properties may involve the donation of hydrogen atoms to neutralize reactive oxygen species, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: Lacks the methyl group at the 8-position.
8-Methylquinoline-4-carboxylic acid: Lacks the hydroxyphenyl group at the 2-position.
2-Phenyl-8-methylquinoline-4-carboxylic acid: Lacks the hydroxy group on the phenyl ring.
Uniqueness
2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the presence of both the hydroxyphenyl and methyl groups, which confer distinct chemical and biological properties. The hydroxyphenyl group enhances its antioxidant activity, while the methyl group at the 8-position can influence its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10-3-2-4-13-14(17(20)21)9-15(18-16(10)13)11-5-7-12(19)8-6-11/h2-9,19H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIMNIHQSBGSCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421352 |
Source
|
Record name | 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669726-20-9 |
Source
|
Record name | 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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